5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a piperidine ring, a triazole ring, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate in various chemical reactions and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine and triazole rings. The piperidine ring can be synthesized through a series of reactions involving the protection of the amine group with a Boc group, followed by cyclization. The triazole ring is often formed via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into the molecule efficiently . This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine ring.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in ethyl acetate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring provides structural stability. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid
- 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid
- 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid
Uniqueness
What sets 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-1,2,3-triazole-4-carboxylic acid apart from similar compounds is its unique combination of the triazole and piperidine rings, along with the Boc protecting group. This structure provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C14H22N4O4 |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
1-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H22N4O4/c1-14(2,3)22-13(21)18-7-5-9(6-8-18)11-10(12(19)20)15-16-17(11)4/h9H,5-8H2,1-4H3,(H,19,20) |
InChI Key |
NLNYYKDCHWXMRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(N=NN2C)C(=O)O |
Origin of Product |
United States |
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